cyclopentyl(diphenyl)phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(diphenylphosphino)ferrocene is an organophosphorus compound commonly used as a ligand in homogeneous catalysis. It contains a ferrocene moiety in its backbone and is related to other bridged diphosphines such as 1,2-bis(diphenylphosphino)ethane . This compound is known for its versatile coordination behavior and wide catalytic applications .
Preparation Methods
1,1’-Bis(diphenylphosphino)ferrocene can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The reaction is as follows:
Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl
The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . This compound is also commercially available .
Chemical Reactions Analysis
1,1’-Bis(diphenylphosphino)ferrocene undergoes various types of reactions, including:
Scientific Research Applications
1,1’-Bis(diphenylphosphino)ferrocene is widely used in scientific research due to its versatile coordination behavior and catalytic properties. Some of its applications include:
Functional Molecular Materials: The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules from tailored dyes and OLED components to precisely engineered conducting polymers and thermoplastics.
Electrocatalysis: It is used as an activating ligand in the preparation of cluster-based electrocatalysts and other catalysts that are activated and modified by peripheral ligands.
Mechanism of Action
The ferrocene core of 1,1’-Bis(diphenylphosphino)ferrocene imparts fine control to catalytic C–C and C–X coupling reactions. This uniquely restricted range of movement stabilizes a diverse array of ground and transition states for these important transition metal-catalyzed coupling reactions . The ferrocene offers steric bulk and crystallinity to these materials, aiding chemical stability and ease of handling .
Comparison with Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene is related to other bridged diphosphines such as:
These compounds share similar coordination behavior but differ in their structural flexibility and electronic properties. The ferrocene core in 1,1’-Bis(diphenylphosphino)ferrocene provides unique steric and electronic properties that make it particularly effective in stabilizing transition states and enhancing catalytic activity .
Properties
Molecular Formula |
C34H38FeP2 |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;iron |
InChI |
InChI=1S/2C17H19P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12,17H,7-8,13-14H2; |
InChI Key |
ZIEQNLQJWACVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.